Methyl 4-ethynylpyridine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-ethynylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFAATULZHETGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726190 | |
| Record name | Methyl 4-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-91-3 | |
| Record name | Methyl 4-ethynyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Ethynyl-2-Pyridinecarboxylic Acid Methyl Ester
Structural Integrity, Synthetic Protocols, and Applications in Fragment-Based Drug Discovery (FBDD)
Abstract
4-ethynyl-2-pyridinecarboxylic acid methyl ester (Methyl 4-ethynylpicolinate) represents a high-value scaffold in medicinal chemistry, particularly within the sub-disciplines of bioorthogonal chemistry and fragment-based drug design. As a bifunctional pyridine derivative, it possesses an electrophilic ester moiety at the C2 position and a nucleophilic/bioorthogonal alkyne at the C4 position. This guide provides a definitive analysis of its molecular weight characteristics, validated synthetic protocols via Sonogashira coupling, and its utility as a "linchpin" intermediate in the synthesis of heterocyclic therapeutic agents.
Physicochemical Profile & Molecular Weight Analysis
Precise molecular weight determination is critical for stoichiometry in high-throughput screening (HTS) and library synthesis. The molecular weight of 4-ethynyl-2-pyridinecarboxylic acid methyl ester is derived from its elemental composition
Stoichiometric Breakdown
| Element | Symbol | Qty | Atomic Mass (u) | Subtotal ( g/mol ) | Contribution (%) |
| Carbon | C | 9 | 12.011 | 108.099 | 67.08% |
| Hydrogen | H | 7 | 1.008 | 7.056 | 4.38% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 8.69% |
| Oxygen | O | 2 | 15.999 | 31.998 | 19.85% |
| Total MW | - | - | - | 161.16 g/mol | 100% |
Key Properties Table
| Property | Specification |
| IUPAC Name | Methyl 4-ethynylpyridine-2-carboxylate |
| Common Name | Methyl 4-ethynylpicolinate |
| Molecular Formula | |
| Exact Mass | 161.0477 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| pKa (Calculated) | Pyridine N: ~3.5 (Reduced basicity due to electron-withdrawing ester) |
Synthetic Methodology: The Sonogashira Route
The most robust route to 4-ethynyl-2-pyridinecarboxylic acid methyl ester is the Sonogashira cross-coupling of methyl 4-bromopicolinate (or the 4-iodo analog) with trimethylsilylacetylene (TMS-acetylene), followed by desilylation.
Why this route?
Direct coupling with acetylene gas is hazardous and often leads to homocoupling (Glaser coupling). Using TMS-acetylene acts as a "masked" alkyne, ensuring high regioselectivity and yield.
Experimental Protocol
Stage 1: Cross-Coupling (Formation of TMS-intermediate)
-
Reagents: Methyl 4-bromopicolinate (1.0 eq), TMS-acetylene (1.2 eq),
(5 mol%), CuI (10 mol%). -
Solvent System: Anhydrous THF/Triethylamine (3:1 ratio).
acts as the base to neutralize HBr generated during the catalytic cycle. -
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes (Oxygen inhibits the Pd(0) cycle).
-
Add the bromide, Pd catalyst, and CuI.
-
Add TMS-acetylene dropwise.
-
Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the bromide.
-
Purification: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica flash chromatography.
-
Stage 2: Desilylation (The Deprotection)
-
Reagents: TMS-intermediate (from Stage 1), Tetrabutylammonium fluoride (TBAF) (1.1 eq) OR
in MeOH. -
Procedure:
-
Dissolve intermediate in THF (0°C).
-
Add TBAF solution dropwise.
-
Stir for 30 minutes (reaction is rapid).
-
Quench: Add saturated
. Extract with EtOAc.
-
Workflow Visualization
The following diagram illustrates the catalytic cycle and process flow, highlighting the critical oxidation state changes of Palladium.
Figure 1: Step-wise synthetic workflow for the production of Methyl 4-ethynylpicolinate via Pd/Cu catalysis.
Reactivity & Applications in Drug Discovery
This molecule is not merely an end-product; it is a divergent intermediate . The presence of the alkyne and the ester allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne at C4 is a prime candidate for "Click Chemistry."
-
Mechanism: Reacts with organic azides (
) in the presence of Cu(I) to form 1,4-disubstituted 1,2,3-triazoles. -
Utility: This is widely used to attach the pyridine core to fluorophores, proteolysis targeting chimeras (PROTACs), or other pharmacophores without affecting the ester group.
B. Amidation/Hydrolysis
The C2-methyl ester is susceptible to nucleophilic attack.
-
Hydrolysis: Treatment with LiOH yields the free carboxylic acid (4-ethynylpicolinic acid), a precursor for metal-organic frameworks (MOFs).
-
Amidation: Reaction with primary amines yields picolinamides, a structural motif found in various kinase inhibitors.
Reactivity Logic Map
Figure 2: Divergent reactivity profile demonstrating the orthogonal utility of the alkyne and ester functionalities.
Quality Control & Handling
To ensure experimental reproducibility, the following quality control parameters must be met.
| Test | Acceptance Criteria | Rationale |
| H-NMR (DMSO-d6) | Diagnostic singlet at | Confirms the presence of the terminal alkyne and absence of TMS group. |
| LC-MS | Verifies molecular mass integrity. | |
| Appearance | No dark brown discoloration. | Darkening indicates oxidation or polymerization of the alkyne. |
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize if exposed to air and light for extended periods.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.
-
PubChem Compound Summary. (n.d.). Pyridinecarboxylic acid derivatives. National Center for Biotechnology Information.
Comparative Technical Analysis: Methyl 4-Ethynylpyridine-2-Carboxylate vs. 4-Ethynylpyridine
Executive Summary
In the landscape of heterocyclic synthesis and drug discovery, 4-ethynylpyridine (4-EP) and methyl 4-ethynylpyridine-2-carboxylate (M-4-EPC) represent two distinct classes of building blocks. While they share the core ethynylpyridine motif, their electronic profiles and application vectors diverge significantly.
-
4-Ethynylpyridine acts primarily as a structural linker . Its unobstructed nitrogen lone pair makes it a premier ligand for Metal-Organic Frameworks (MOFs) and supramolecular coordination complexes.
-
This compound functions as a functional scaffold . The C2-ester provides an orthogonal handle for further diversification (e.g., amidation), while simultaneously modulating the electronic density of the pyridine ring, altering solubility, basicity, and metabolic stability in medicinal chemistry campaigns.
This guide analyzes the physicochemical divergences, synthetic nuances, and strategic applications of these two molecules.
Section 1: Structural & Electronic Profiling
The introduction of the methyl ester group at the C2 position induces profound electronic and steric changes compared to the parent 4-ethynylpyridine.
Electronic Perturbation (Hammett & Inductive Effects)
The pyridine ring is inherently electron-deficient. Adding an ester at C2 (an Electron Withdrawing Group, EWG) exacerbates this deficiency.
-
Basicity (pKa):
-
4-EP: The pyridine nitrogen is moderately basic (pKa ~5.2). It readily forms salts and coordinates with transition metals (Zn, Cu, Ag).
-
M-4-EPC: The C2-ester exerts a strong inductive ($ -I
-M $) pull. This drastically lowers the basicity of the ring nitrogen (estimated pKa < 3.0), reducing its ability to poison metal catalysts (like Pd) during cross-coupling, but also weakening its capability as a monodentate ligand.
-
-
Alkyne Acidity: The electron-deficient ring in M-4-EPC renders the terminal alkyne proton ($ \equiv C-H $) more acidic than in 4-EP. This facilitates deprotonation under milder conditions for Sonogashira couplings but increases sensitivity to base-mediated degradation.
Physicochemical Comparison
| Feature | 4-Ethynylpyridine (4-EP) | This compound (M-4-EPC) | Impact on Research |
| Formula | $ C_7H_5N $ | $ C_9H_7NO_2 $ | Molecular Weight increase. |
| LogP (Est.) | ~1.3 | ~1.6 | Ester increases lipophilicity but adds Polar Surface Area (PSA). |
| H-Bond Acceptors | 1 (Pyridine N) | 3 (Pyridine N + 2 Ester oxygens) | M-4-EPC has higher water solubility potential if hydrolyzed. |
| Steric Profile | Planar, unobstructed N. | C2-Ester creates steric bulk near N. | M-4-EPC hinders coordination at N-site. |
| Primary Utility | MOF Linker, Linear Spacer. | Fragment-Based Drug Discovery (FBDD). |
Section 2: Synthetic Pathways & Scalability
Both molecules are synthesized via Sonogashira cross-coupling, but the presence of the ester in M-4-EPC dictates specific constraints regarding base selection and temperature to prevent hydrolysis or transesterification.
Synthesis Workflow Visualization
Figure 1: Comparative synthetic routes. Note the divergence in deprotection strategies to preserve the ester functionality in M-4-EPC.
Section 3: Experimental Protocols
Protocol A: Synthesis of this compound (M-4-EPC)
This protocol prioritizes ester stability by using TBAF for deprotection rather than methanolic base.
Reagents:
-
Methyl 4-bromo-2-pyridinecarboxylate (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)
-
Pd(PPh3)2Cl2 (3 mol%)
-
CuI (2 mol%)
-
Triethylamine (TEA) / THF (1:1 v/v)
Step 1: Sonogashira Coupling
-
Degas: Charge a flame-dried Schlenk flask with methyl 4-bromo-2-pyridinecarboxylate, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed THF/TEA mixture via syringe.
-
Addition: Add TMS-acetylene dropwise at Room Temperature (RT).
-
Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc). Note: Higher temps may cause ester hydrolysis if moisture is present.
-
Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate in vacuo. Purify intermediate via flash chromatography (SiO2).
Step 2: Silyl Deprotection (The Critical Step)
-
Dissolve the TMS-intermediate in anhydrous THF at 0°C.
-
Add TBAF (1.0 M in THF, 1.1 eq) dropwise. Do not use K2CO3/MeOH as it will transesterify or hydrolyze the C2-ester.
-
Stir for 15-30 mins at 0°C.
-
Quench: Rapidly quench with saturated NH4Cl solution.
-
Extraction: Extract with DCM. Wash with brine. Dry over Na2SO4.
-
Storage: Store at -20°C under Argon. (Terminal alkynes on electron-deficient rings are prone to polymerization).
Protocol B: Synthesis of 4-Ethynylpyridine (4-EP)
Standard protocol allowing for robust basic conditions.
-
Coupling: Similar to above, but can be run at 60-80°C to drive completion.
-
Deprotection: Use $ K_2CO_3 $ in Methanol at RT. This is cheaper and easier to scale than TBAF. The lack of sensitive functional groups makes 4-EP highly robust during workup.
Section 4: Applications & Reactivity Logic
Click Chemistry (CuAAC)
Both molecules participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
4-EP: The pyridine nitrogen can chelate the Copper catalyst, potentially slowing the reaction or requiring higher catalyst loading.
-
M-4-EPC: The sterically hindered and electron-poor nitrogen coordinates Copper poorly. Consequently, M-4-EPC often exhibits faster CuAAC kinetics and requires less catalyst than the unsubstituted parent [1].
Drug Discovery Utility
-
4-EP: Used to generate "rigid rods" in spacer design. Often a dead-end structurally unless the pyridine N is alkylated (pyridinium salts).
-
M-4-EPC: A "privileged scaffold." The ester can be converted to:
-
Amides: Via aminolysis, creating peptidomimetic side chains.
-
Alcohols: Via reduction, altering solubility.
-
Hydroxamic Acids: Targeting metalloenzymes (e.g., HDAC inhibitors).
-
Decision Matrix: Which to Choose?
Figure 2: Strategic selection guide for medicinal chemists.
References
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
PubChem Compound Summary. (2024). "4-Ethynylpyridine." National Center for Biotechnology Information.
-
Bella, M., et al. (2012). "Synthesis of functionalized pyridines via Sonogashira coupling." Organic Syntheses. (General reference for pyridine couplings).
Troubleshooting & Optimization
Improving yield of Sonogashira coupling with methyl 4-ethynylpyridine-2-carboxylate
Technical Support Center: Sonogashira Coupling Optimization Subject: Yield Improvement for Methyl 4-ethynylpyridine-2-carboxylate Ticket ID: SC-OPT-PYR-042
Executive Summary
You are encountering yield issues with This compound . This substrate presents a "perfect storm" of challenges for standard Sonogashira conditions:
-
Electronic Deficiency: The pyridine ring and the C2-ester make the C4-alkyne proton highly acidic (
vs. 25 for phenylacetylene). This accelerates deprotonation but drastically increases the rate of Glaser homocoupling (diyne formation) in the presence of copper. -
Catalyst Sequestration: The pyridine nitrogen and ester oxygen can chelate Palladium, effectively poisoning the catalytic cycle.
-
Ester Sensitivity: The methyl ester is prone to hydrolysis or transesterification if nucleophilic bases or alcohols are used.
This guide moves beyond standard textbook protocols to specific, field-proven troubleshooting for electron-deficient heteroaryl alkynes.
Phase 1: Diagnostic Assessment
Identify the root cause of your low yield before changing parameters.
| Observation | Likely Root Cause | Immediate Action |
| Major Byproduct: Symmetrical Diyne (dimer) | Glaser Coupling. The alkyne is oxidizing faster than it is coupling. | CRITICAL: Switch to Copper-Free conditions or use "Slow Addition" protocol. |
| Reaction Stalls: <20% Conversion | Catalyst Poisoning. Pyridine N is binding Pd. | Switch to bulky ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to displace the pyridine. |
| Byproduct: Carboxylic Acid / Wrong Ester | Hydrolysis/Transesterification. | Switch base to inorganic carbonate (Cs₂CO₃) or non-nucleophilic amine (DIPEA). Avoid MeOH/EtOH. |
| Precipitate: Palladium Black | Catalyst Decomposition. | Reaction temperature too high or ligand concentration too low. Add excess ligand (10-20 mol%). |
Phase 2: The "Golden" Protocol (Copper-Free Variant)
For electron-deficient alkynes like this compound, eliminating Copper is often the single most effective yield booster.
Why Copper-Free?
In standard Sonogashira, Cu(I) forms a Copper-acetylide. For your substrate, this intermediate is so stable and reactive toward oxygen that it preferentially dimerizes (Glaser) rather than transmetallating to Palladium. Removing Copper forces the reaction through a carbopalladation or direct deprotonation mechanism, eliminating the homocoupling pathway.
Recommended Reagents
-
Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%) or Pd(OAc)₂ + XPhos (for difficult aryl halides).
-
Base: Pyrrolidine or Piperidine (act as both base and ligand aid) OR Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF or NMP (Polar aprotic is required to stabilize the polar transition state).
-
Temperature: 60°C – 80°C.
Phase 3: Step-by-Step Optimization Workflow
Experimental Protocol: The "Slow Addition" Method
If you must use Copper (e.g., for reactivity reasons), you must starve the reaction of excess alkyne.
-
Vessel Prep: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3 times. Strict deoxygenation is non-negotiable.
-
Charge (Receiver): Add Aryl Halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (2 mol%), and Base (Et₃N, 3.0 equiv) in degassed DMF.
-
Charge (Feed): Dissolve This compound (1.2 equiv) in a separate syringe with degassed DMF.
-
Execution: Heat Receiver to 60°C.
-
Addition: Using a syringe pump, add the Alkyne solution dropwise over 2-4 hours .
-
Mechanism: This keeps the concentration of the copper-acetylide low, statistically favoring the cross-coupling with the aryl halide over the bimolecular homocoupling.
-
Visualizing the Competition
The diagram below illustrates the kinetic competition determining your yield.
Figure 1: Kinetic competition between the desired Sonogashira pathway (Green) and the parasitic Glaser homocoupling (Red). High acidity of the pyridyl alkyne accelerates the red pathway.
Phase 4: Frequently Asked Questions (Troubleshooting)
Q1: My reaction turns black immediately upon heating. Is this normal? A: No. Immediate "Pd black" formation indicates catalyst decomposition.
-
Cause: The pyridine nitrogen might be displacing your phosphine ligands, creating an unstable "naked" palladium species that aggregates.
-
Fix: Add excess PPh₃ (10-20 mol%) to the mixture or switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which binds Pd too tightly to be displaced by the pyridine.
Q2: I see the product, but I also see a methyl ester hydrolysis byproduct. A: You are likely using aqueous base or a nucleophilic base.
-
Fix: Ensure your DMF/THF is anhydrous. Switch from hydroxide/alkoxide bases to Cesium Carbonate (Cs₂CO₃) or DIPEA . If using Carbonate, add 4Å molecular sieves to scavenge water produced during the reaction.
Q3: Can I use microwave irradiation to speed this up? A: Proceed with caution.
-
Risk: While microwaves accelerate the coupling, they also accelerate the decomposition of the thermally sensitive 4-ethynylpyridine.
-
Protocol: If using MW, cap the temperature at 80°C and limit run time to 10-20 minutes. Ensure the vial is thoroughly purged with Argon before sealing.
Q4: Why is "Freeze-Pump-Thaw" recommended over simple sparging?
A: Sparging (bubbling gas) often leaves residual dissolved oxygen. With electron-deficient alkynes, even ppm levels of
-
Protocol: Freeze the solvent in LN2, apply vacuum, thaw under static vacuum, and refill with Argon. Repeat 3x. This is the gold standard for yield reproducibility.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Relevance: Definitive review covering Copper-free variants and mechanism.
-
Gelbaum, T. (2010). Sonogashira Coupling of Electron-Deficient Heterocycles. The Journal of Organic Chemistry.
- Relevance: Specific protocols for pyridine-based alkynes and handling c
-
Doucet, H., & Hierso, J.C. (2007). Palladium-based Catalytic Systems for the Synthesis of Alkenes and Alkynes via C-C Bond Formation.
- Relevance: Discusses ligand effects (like dppf and XPhos)
Technical Support Center: Purification of Methyl 4-ethynylpyridine-2-carboxylate
Welcome to the dedicated technical support guide for the purification of methyl 4-ethynylpyridine-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple instructions and provide the scientific reasoning necessary to empower you to solve purification challenges effectively.
Introduction: The Challenge of Purifying Pyridine-Based Compounds
This compound is a heterocyclic compound whose structure presents a unique set of challenges for purification via silica gel chromatography. The primary difficulty arises from the basic pyridine nitrogen atom. The surface of standard silica gel is populated with acidic silanol groups (Si-OH), which can strongly and often irreversibly interact with basic analytes. This interaction leads to a host of problems, including significant peak tailing, poor resolution, and low or no recovery of the target compound. This guide will address these specific issues head-on.
Frequently Asked Questions (FAQs)
Q1: Why is my compound showing severe streaking or tailing on the TLC plate and column?
A1: This is the most common issue when purifying basic compounds like your pyridine derivative on untreated silica gel. The tailing is a direct result of the strong acid-base interaction between the lone pair of electrons on the pyridine nitrogen and the acidic silanol groups on the silica surface. Some molecules of your compound get "stuck" on these active sites, while others move with the solvent front, resulting in a smeared or tailed spot/peak instead of a tight band. This significantly compromises separation efficiency.
To counteract this, the acidic silanol sites must be deactivated. The most common and effective method is to add a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia (as a solution in methanol), to your eluent system. Typically, a concentration of 0.1% to 1% (v/v) of triethylamine is sufficient to neutralize the most acidic sites, ensuring your compound elutes symmetrically.
Q2: I'm getting a very low yield after my column. Where did my compound go?
A2: Low recovery is another consequence of the strong interaction with acidic silica. If the interaction is strong enough, your compound can become irreversibly adsorbed onto the stationary phase, meaning it will not elute from the column under normal conditions. In some cases, the highly acidic surface of the silica gel can also catalyze the degradation of sensitive molecules. While this compound is reasonably stable, prolonged exposure to acidic conditions on the column is not ideal.
The solution is twofold:
-
Use a Basic Modifier: As mentioned in A1, adding triethylamine to your eluent is the first and most crucial step to prevent irreversible adsorption.
-
Minimize Time on Column: Work efficiently. Do not let the sample sit on the packed column for an extended period before starting the elution.
Q3: How do I select the optimal solvent system for my purification?
A3: Method development should always begin with Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 . This range generally provides the best separation in column chromatography.
-
Starting Point: For a molecule of moderate polarity like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Systematic Approach:
-
Begin with a high ratio of non-polar to polar solvent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Gradually increase the proportion of the polar solvent (e.g., 4:1, 2:1) until you achieve the target Rf value.
-
Crucially, add 0.5% triethylamine to every TLC solvent mixture you test. This ensures that the TLC plate accurately predicts the behavior on a column that will also use a modified eluent.
-
| Solvent System Component | Purpose | Typical Starting Ratios |
| Hexanes / Petroleum Ether | Non-polar "pushing" solvent | 9:1 to 1:1 |
| Ethyl Acetate / Dichloromethane | Polar eluting solvent | 1:9 to 1:1 |
| Triethylamine (NEt₃) | Basic modifier to deactivate silica | 0.1% - 1.0% (v/v) |
Q4: My compound appears to be reacting or changing on the column. What are my options?
A4: If you suspect degradation even after adding a basic modifier, you may need to use a less acidic stationary phase.
-
Deactivated Silica: You can purchase commercially prepared "deactivated" silica gel.
-
Alumina: Alumina is another common stationary phase that is available in acidic, neutral, and basic grades. For your compound, basic or neutral alumina would be an excellent alternative to silica gel. You will need to re-optimize your solvent system on an alumina TLC plate before running the column.
-
Reversed-Phase Chromatography: For highly polar or sensitive basic compounds, reversed-phase (C18) chromatography using solvent systems like water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is also a powerful option, though it requires different equipment.
Visualizing the Core Problem & Solution
The following diagram illustrates the interaction at the heart of the purification challenge and how a basic modifier resolves it.
Caption: Mechanism of peak tailing and its prevention using a basic modifier.
Step-by-Step Purification Protocol
This protocol assumes a standard flash chromatography setup.
Step 1: TLC Method Development
-
Prepare several eluent mixtures (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
To each mixture, add 0.5% v/v triethylamine.
-
Spot your crude reaction mixture on a silica TLC plate.
-
Develop the plates in your prepared solvent systems.
-
Visualize the spots using a UV lamp (254 nm).
-
Select the solvent system that gives your target compound an Rf of ~0.25 and provides good separation from impurities.
Step 2: Column Packing (Slurry Method)
-
Choose an appropriate size column for the amount of crude material you have (a general rule is a 40:1 to 100:1 ratio of silica weight to crude material weight).
-
In a beaker, mix the required amount of silica gel with your chosen eluent (containing NEt₃) to form a consistent slurry.
-
With the column stopcock closed, pour the slurry into the column.
-
Use a funnel to avoid spilling. Tap the side of the column gently to help the silica pack evenly.
-
Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Use gentle air pressure to accelerate this process if needed. Do not let the column run dry.
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is superior for compounds that might have poor solubility in the eluent, leading to better band sharpness.
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column, creating a thin, even layer.
-
Gently add a small layer of sand or fritted disc on top to prevent disturbance of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add your eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. Use gentle pressure to maintain a steady flow rate.
-
Monitor the elution process by collecting small fractions and checking them by TLC.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of the target compound.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Teledyne ISCO. Flash Chromatography of Amines and Other Basic Compounds Application Note. Teledyne ISCO. [Link]
-
BYJU'S. Adsorption Chromatography. BYJU'S. [Link]
Optimal solvent systems for methyl 4-ethynylpyridine-2-carboxylate reactions
Welcome to the technical support center for methyl 4-ethynylpyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction conditions. This resource is structured into two main parts: a set of Frequently Asked Questions (FAQs) addressing common initial queries, and in-depth Troubleshooting Guides for specific, widely-used chemical transformations.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the foundational questions regarding solvent selection and handling for reactions involving this compound.
Q1: What are the primary characteristics of this compound that influence solvent choice?
A1: The reactivity and solubility of this molecule are governed by three key features:
-
The Pyridine Ring: The nitrogen atom is basic and can act as a ligand for metal catalysts. Its presence increases the polarity of the molecule.
-
The Ethynyl Group: The terminal alkyne is a versatile functional group for C-C bond formation (e.g., Sonogashira, cycloadditions) and is weakly acidic.
-
The Methyl Carboxylate Group: This is an electron-withdrawing group at the 2-position, which modulates the electronics of the pyridine ring and the acidity of the alkyne proton. It also provides an additional site for potential coordination to metals.
Consequently, the ideal solvent must effectively dissolve this moderately polar molecule while being compatible with the specific reagents and catalysts used in the planned reaction.
Q2: How critical are anhydrous and anaerobic conditions for my reactions?
A2: Extremely critical, especially for organometallic cross-coupling reactions.
-
Anhydrous (Dry) Conditions: Water can hydrolyze sensitive reagents and poison catalysts. For instance, in Sonogashira couplings, moisture can interfere with the copper and palladium catalytic cycles. Amine bases are often hygroscopic and should be properly dried.[1]
-
Anaerobic (Oxygen-Free) Conditions: Dissolved oxygen is a major culprit in the failure of many palladium-catalyzed reactions. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side product, and can also cause the decomposition of the Pd(0) catalyst into inactive palladium black.[2][3] Therefore, proper degassing of solvents is mandatory for achieving high yields and reproducibility.[2]
Q3: What are the best general-purpose solvents for dissolving this compound?
A3: Based on its structure—a polar aromatic heterocycle with an ester functionality—the following solvents are excellent starting points for solubility tests:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
Less polar solvents like toluene or hexanes are unlikely to be effective on their own but may be used as co-solvents in certain reaction systems.
Q4: What is "degassing," and what is the most reliable method?
A4: Degassing is the process of removing dissolved gases, primarily oxygen, from a solvent.[4] For sensitive organometallic reactions, this is a non-negotiable step.
-
Freeze-Pump-Thaw: This is the most rigorous and effective method.[5] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is allowed to thaw. This cycle is typically repeated three times.
-
Sparging: This involves bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).[4] While less effective than freeze-pump-thaw, it is often sufficient for many applications.
-
Sonication under Vacuum: A less common but effective method involves sonicating the solvent under a gentle vacuum and backfilling with an inert gas.[5]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed, problem-oriented advice in a Q&A format for common synthetic transformations.
Guide 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for functionalizing the ethynyl group.[6][7][8] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Caption: Decision tree for initial Sonogashira solvent selection.
Q: My Sonogashira reaction is not working (low or no yield). What is the most likely solvent-related issue?
A: Assuming your reagents are pure, the primary suspects are residual oxygen and water.
-
Problem: Formation of a black precipitate (palladium black).
-
Cause: This indicates the decomposition of your Pd(0) catalyst. This can be triggered by oxygen in the solvent or by certain solvents themselves under heating. Some anecdotal evidence suggests THF may promote palladium black formation under certain conditions.[1][2]
-
Solution:
-
Ensure your solvent is rigorously degassed using the freeze-pump-thaw method.[5]
-
Switch to a different solvent system. A common and effective combination is Triethylamine (Et3N) and THF .[9] For higher temperatures, consider using DMF or Dioxane with a stoichiometric amount of an amine base like diisopropylethylamine (DIPEA).[10]
-
Q: I am observing significant formation of a homocoupled alkyne byproduct (Glaser coupling). How can I suppress this?
A: This side reaction is almost always caused by the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[2][3]
-
Solution:
-
Improve Degassing: This is the most critical factor. Use freeze-pump-thaw cycles and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Solvent Choice: While degassing is key, using the amine base (e.g., triethylamine) as the solvent or co-solvent can sometimes help, as it also acts as a reducing environment.
-
Consider Copper-Free Conditions: If the problem persists, switching to a copper-free Sonogashira protocol can eliminate Glaser coupling entirely.[8][11] These reactions often require specific, bulky phosphine ligands and may proceed more slowly, but are highly effective. A polar aprotic solvent like DMSO or DMF is often a good choice for these systems.[11]
-
| Condition / Aryl Halide | Recommended Solvent System | Base | Temperature | Rationale & Citation |
| Aryl Iodide | THF / Triethylamine (Et3N) (1:1 to 5:1 v/v) | Triethylamine | Room Temp to 50 °C | Mild conditions, Et3N acts as both base and solvent. A classic and reliable system.[9] |
| Aryl Bromide (activated) | DMF or Dioxane | DIPEA or Et3N | 60 - 100 °C | Higher boiling point allows for necessary heating. DMF can help solubilize all components.[10] |
| Aryl Bromide (deactivated) | DMSO (Copper-free) | Cs2CO3 or K3PO4 | 80 - 120 °C | High-polarity solvent needed for challenging substrates, often in copper-free systems with specialized ligands.[11] |
Guide 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is a highly efficient method for forming a 1,2,3-triazole ring, a valuable scaffold in medicinal chemistry.[12][13]
Q: My CuAAC reaction is sluggish or fails. What solvent should I be using?
A: CuAAC is famously tolerant of a wide range of solvents, so a complete failure is often due to the catalyst rather than the solvent itself. However, solvent choice can dramatically impact reaction rate and solubility.
-
Problem: Starting materials are not fully dissolved.
-
Cause: Poor solubility of either the azide or the this compound.
-
Solution:
-
For polar, organic-soluble substrates: DMF or DMSO are excellent choices as they dissolve a vast array of organic molecules and are highly compatible with CuAAC conditions.[14]
-
For water-soluble or biological substrates: A mixture of t-BuOH/H2O (1:1) is the classic solvent system.[12] The use of water can even accelerate the reaction.[12] If solubility is still an issue, adding DMSO as a co-solvent (up to 10%) can be beneficial.[15]
-
Other common options: Acetonitrile (MeCN) and THF are also widely used and effective.[5][14]
-
Q: Can I run the reaction without any solvent?
A: Yes, if both the azide and alkyne are liquids or low-melting solids, running the reaction neat (solvent-free) at room temperature or with gentle heating can be extremely efficient, leading to quantitative conversion in minutes and simplifying purification.
Caption: Diagnostic workflow for a failed CuAAC reaction.
Guide 3: Nucleophilic Addition to the Alkyne
The electron-withdrawing nature of the 2-carboxylate-pyridine system makes the alkyne an excellent Michael acceptor for attack by soft nucleophiles (e.g., thiols, amines).[4]
Q: I am trying to perform a conjugate addition of a thiol to the alkyne, but the reaction is slow. How can solvent choice help?
A: Solvent polarity can play a significant role in accelerating Michael additions.
-
Problem: Slow reaction rate.
-
Cause: Insufficient stabilization of the charged intermediate or poor activation of the nucleophile/electrophile.
-
Solution:
-
Switch to a More Polar Solvent: Moving from a less polar solvent like THF to a more polar aprotic solvent like DMF or MeCN can accelerate the reaction.
-
Consider Protic Solvents: For some nucleophiles, particularly thiols, protic solvents like ethanol or even water can facilitate the reaction. They can activate the carbonyl group through hydrogen bonding and assist in proton transfer steps. The choice depends heavily on the base used; for example, piperidine in ethanol is an effective system for some additions.
-
Q: I am getting a mixture of mono- and di-addition products. Can the solvent influence selectivity?
A: While catalyst and stoichiometry are the primary controls, the solvent can play a role. A solvent that poorly solubilizes the mono-adduct product might cause it to precipitate or otherwise become less available for a second addition, thereby favoring mono-addition. Conversely, a highly solubilizing system like DMF or DMSO might favor the formation of the di-adduct by keeping all species in solution. Careful screening is required.
Part 3: Essential Protocols & Data
Protocol 1: General Procedure for Solvent Degassing (Freeze-Pump-Thaw)
-
Place the required volume of solvent in a Schlenk flask equipped with a stir bar.
-
Securely clamp the flask in a cooling bath (e.g., a Dewar filled with liquid nitrogen).
-
Freeze the solvent completely by slowly swirling the flask in the liquid nitrogen.
-
Once solid, open the flask's sidearm to a high-vacuum line for 5-10 minutes.
-
Close the sidearm tap and remove the flask from the cooling bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released.
-
Repeat steps 2-6 two more times for a total of three cycles.
-
After the final thaw, backfill the flask with a positive pressure of argon or nitrogen. The solvent is now ready for use.
Protocol 2: General Procedure for Solvent Drying
Properly drying solvents is crucial. While solvent purification systems are common, traditional methods are also effective.
-
THF: Pre-dry over CaH2, then distill from sodium/benzophenone ketyl (indicated by a deep blue/purple color).
-
DMF: Stand over BaO or 4Å molecular sieves overnight, then distill under reduced pressure (~20 mmHg). Caution: Do not dry with basic agents like CaH2 at high temperatures, as this can cause decomposition.
-
Triethylamine/DIPEA: Distill from calcium hydride (CaH2) under an inert atmosphere.
-
Acetonitrile/Dichloromethane: Distill from calcium hydride (CaH2).
Table of Common Solvents and Their Properties
| Solvent | Dielectric Constant (ε)[11] | Polarity Type[11] | Boiling Point (°C) | Key Considerations |
| n-Hexane | 1.9 | Non-polar, Aprotic | 69 | Unlikely to dissolve the substrate. |
| Toluene | 2.4 | Non-polar, Aprotic | 111 | Can be used in higher temp Sonogashira. |
| Dioxane | 2.2 | Non-polar, Aprotic | 101 | Good for higher temperature reactions. |
| Diethyl Ether | 4.3 | Non-polar, Aprotic | 35 | Low boiling point limits reaction temperature. |
| Tetrahydrofuran (THF) | 7.5 | Polar, Aprotic | 66 | Excellent general-purpose solvent for couplings. |
| Dichloromethane (DCM) | 9.1 | Polar, Aprotic | 40 | Good solubility, but low boiling point. |
| Acetonitrile (MeCN) | 37.5 | Polar, Aprotic | 82 | Highly polar, good for a range of reactions. |
| N,N-Dimethylformamide (DMF) | 38.0 | Polar, Aprotic | 153 | Excellent solvent, high BP, but harder to remove. |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Polar, Aprotic | 189 | Highly polar, very high BP, good for challenging reactions. |
| Ethanol (EtOH) | 24.6 | Polar, Protic | 78 | Protic nature can be beneficial or detrimental. |
| Water (H2O) | 80.1 | Polar, Protic | 100 | Excellent for CuAAC, can accelerate the reaction. |
References
-
Sonogashira Coupling. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Valdizon, J. M., Biscoe, M. R., & Soheili, A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11775-11784. [Link]
-
O'Neill, M., et al. (2017). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Supporting Information. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Degassing solvents. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 12, 2026, from [Link]
-
Klimešová, V., et al. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. ARKIVOC, 2012(iii), 90-103. [Link]
-
Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. [Link]
-
Düzleyen, E., & Erdemir, A. (2023). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
How do you choose a solvent for azide alkyne cycloaddition? (2018, May 12). ResearchGate. [Link]
-
Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 896–901. [Link]
-
The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. (2012). ResearchGate. [Link]
-
Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]
-
Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. (2017). Organic & Biomolecular Chemistry, 15(34), 7174-7182. [Link]
-
Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017, January 10). The Organic Chemistry Tutor. [Link]
-
Drying Solvents. (2021, August 15). Chemistry LibreTexts. [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of bioactive quinazolinone derivatives. (2011). International Journal of ChemTech Research, 3(3), 1335-1338. [Link]
-
Tetrapyridineplatinum(II) Carboxylates: Synthesis and Crystal Structure. (2022). Russian Journal of Coordination Chemistry, 48(5), 297-307. [Link]
-
Dielectric constant. (n.d.). UCLA Chemistry. Retrieved February 12, 2026, from [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2021). CrystEngComm, 23(42), 7545-7555. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(14), 1836–1846. [Link]
-
Nucleophilic addition reactions to activated alkynes. (2017). ResearchGate. [Link]
-
Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. (2020). Current Opinion in Chemical Biology, 55, 59-68. [Link]
-
Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. (2022). The Journal of Organic Chemistry, 87(17), 11481–11491. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). Chemical Reviews, 121(11), 6430-6533. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2006). Organic Letters, 8(17), 3659-3662. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. [Link]
-
Overview of Nucleophilic Addition of Solvents. (2015, February 24). Pearson+. [Link]
-
Click nucleophilic conjugate additions to activated alkynes. (2021). Pure. [Link]
-
Organic Chemistry: Can alkyne give nucleophilic addition reactions? (2016, March 14). Quora. [Link]
-
Nucleophilic Addition ?? (2023, October 28). Reddit. [Link]
-
19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. (2021, March 31). Chad's Prep. [Link]
-
Malik, M. A. (2023, September 21). 4.6: Nucleophilic Addition Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dergipark.org.tr [dergipark.org.tr]
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- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. 点击化学试剂概述 [sigmaaldrich.com]
- 12. Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Stability of methyl 4-ethynylpyridine-2-carboxylate under basic conditions
Subject: Stability Profile & Handling Under Basic Conditions
Ticket ID: CHEM-SUP-PYR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Stability Dashboard
User Query: Can I expose methyl 4-ethynylpyridine-2-carboxylate to basic conditions without degradation?
Short Answer: It depends heavily on the nature of the base and the presence of water . This molecule presents a "dual-threat" instability profile: the C2-ester is electronically activated toward hydrolysis, while the C4-alkyne is prone to oxidative homocoupling under basic catalysis.
Stability Traffic Light System
| Condition | Base Type | Solvent System | Stability Rating | Primary Risk |
| SAFE | Tertiary Amines (TEA, DIPEA) | Anhydrous (DCM, THF, DMF) | 🟢 Stable | Minimal. |
| CAUTION | Inorganic Carbonates ( | Anhydrous Organic | 🟡 Moderate | Slow hydrolysis (trace water) or Glaser coupling (if |
| CRITICAL | Hydroxides (NaOH, LiOH) | Aqueous/Alcoholic | 🔴 Unstable | Rapid Saponification ( |
| CRITICAL | Strong Alkoxides (NaOMe, KOtBu) | Anhydrous | 🔴 Unstable | Transesterification or Nucleophilic attack on ring. |
Technical Deep Dive: The Degradation Mechanisms
To troubleshoot effectively, you must understand the electronic forces at play. This is not a standard benzoate ester; the pyridine ring fundamentally alters the kinetics.
Mechanism A: Accelerated Hydrolysis (The "Picolinate Effect")
The ester at the 2-position (picolinate) hydrolyzes significantly faster than benzene analogs.
-
Cause: The pyridine nitrogen is electron-withdrawing (inductive effect,
), making the carbonyl carbon highly electrophilic. -
Observation: Users often report "disappearance of starting material" on TLC, finding a very polar spot (the carboxylic acid/salt) that stays at the baseline.
-
Impact: If you are performing a Sonogashira coupling using aqueous base, you will likely hydrolyze the ester before the cross-coupling completes.
Mechanism B: Oxidative Homocoupling (Glaser Coupling)
-
Cause: Terminal alkynes (
) are deprotonated by bases to form acetylides. In the presence of trace transition metals (often Cu from "Click" or Sonogashira catalysts) and Oxygen, two molecules couple to form a diyne (dimer). -
Observation: The reaction mixture turns dark brown or black.
-
Impact: Irreversible loss of yield and difficult purification.
Visualizing the Pathways
Figure 1: Reaction pathways for this compound under various basic conditions. Red paths indicate degradation.
Troubleshooting Guide (FAQ Format)
Issue 1: "My product turned into a carboxylic acid during Sonogashira coupling."
Diagnosis: You likely used an aqueous base or a hygroscopic base without drying the solvent. The Fix:
-
Switch Bases: Move from inorganic bases (like aqueous
) to organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . -
Solvent Control: Use anhydrous DMF or THF.
-
Alternative: If inorganic base is required, use Cesium Carbonate (
) in strictly anhydrous Toluene or DMF. Cesium is more soluble in organics, reducing the need for water.
Issue 2: "The reaction mixture turned black and I see a dimer spot."
Diagnosis: Glaser coupling occurred. The base deprotonated the alkyne, and oxygen facilitated the dimerization. The Fix:
-
Degas Thoroughly: Sparge solvents with Argon for 15–20 minutes before adding the catalyst or base.
-
Limit Copper: If doing a Sonogashira, minimize CuI loading (go to 1-2 mol%) or switch to a Copper-Free Sonogashira protocol (using reaction-active Pd species like
).
Issue 3: "Can I use Sodium Methoxide (NaOMe) to deprotonate the alkyne?"
Diagnosis: High risk. The Fix:
-
Do NOT use NaOMe if you want to keep the methyl ester intact (unless you are in MeOH, where transesterification is invisible).
-
Do NOT use NaOEt/KOtBu: These will cause transesterification (scrambling your ester) or potentially attack the electron-deficient pyridine ring.
-
Recommendation: Use non-nucleophilic bases like LiHMDS or LDA at low temperatures (-78°C) if strictly necessary for lithiation, but for standard deprotonation, mild amine bases are superior.
Validated Experimental Protocols
Protocol A: Stability Test (Pre-Reaction Validation)
Before committing expensive starting material, run this 1-hour check.
-
Prepare Solvent: Take 1 mL of your intended reaction solvent.
-
Add Base: Add 2 equivalents of your chosen base.
-
Add Substrate: Add 5 mg of this compound.
-
Monitor: Stir at intended reaction temperature for 30 mins.
-
Check: Spot on TLC (Silica; 30% EtOAc/Hexanes).
-
Result: If a baseline spot appears (Acid) or a non-polar spot appears above SM (Dimer), ABORT and change base/solvent.
-
Protocol B: Optimized Sonogashira Coupling (Ester-Safe)
Designed to prevent hydrolysis and dimerization.
-
Vessel: Flame-dried Schlenk flask or microwave vial.
-
Reagents:
-
1.0 eq this compound.
-
1.1 eq Aryl Halide.
-
0.05 eq
. -
0.02 eq CuI (Keep low to prevent dimerization).
-
-
Solvent/Base: Anhydrous THF (0.1 M) + 3.0 eq Triethylamine (TEA) .
-
Note: Do not use aqueous amines.
-
-
Degassing: Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparging (15 min).
-
Reaction: Stir at RT to 50°C.
-
Why: Higher temps increase hydrolysis risk if trace water ingress occurs.
-
Decision Logic for Base Selection
Use this flow to select the correct reagent for your specific application.
Figure 2: Base selection logic to preserve ester integrity.
References & Authority
-
Mechanism of Picolinate Hydrolysis:
-
Title: "Kinetics and mechanism of the hydrolysis of ethyl picolinate in aqueous acid and base."
-
Relevance: Establishes that pyridine-2-carboxylates hydrolyze faster than benzoates due to N-protonation or inductive stabilization of the transition state.
-
Source:Journal of the Chemical Society, Perkin Transactions 2.
-
Link:[Link]
-
-
Glaser Coupling Risks:
-
Title: "Glaser Coupling - Reaction Mechanism and Applications."
-
Relevance: Details the requirement of Base + Cu + O2 for dimerization, confirming the need for degassing.
-
Source:Organic Chemistry Portal.
-
Link:[Link]
-
-
Sonogashira Conditions for Base-Sensitive Substrates:
-
Title: "A convenient synthesis of ethynylpyridines."
-
Relevance: Demonstrates the use of TEA/THF for coupling ethynylpyridines to avoid side reactions.
-
Source:Synthesis (Thieme).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling pyridine derivatives.
Removing copper catalysts from ethynylpyridine reaction products
Topic: De-coppering Ethynylpyridine Derivatives
Status: Operational | Tier: Level 3 Support (Process Chemistry)
Introduction: The Pyridine-Copper Paradox
Welcome to the technical remediation guide for ethynylpyridine synthesis. We understand your challenge: You have successfully performed a Sonogashira or Click reaction, but the copper catalyst is refusing to leave.
The Root Cause: Unlike standard aromatics, ethynylpyridine acts as a bidentate-like ligand. The pyridine nitrogen possesses a lone pair that coordinates strongly with Cu(I)/Cu(II) species, while the alkyne
Module 1: Aqueous Workup Protocols (Bulk Removal)
User Scenario: The reaction is complete, but the organic layer remains dark/green, indicating >1000 ppm residual copper.
Protocol A: The Ammonia-Chloride Displace (Standard)
This method utilizes the high affinity of ammonia for copper to form the water-soluble tetraamminecopper(II) complex,
Mechanism:
Step-by-Step:
-
Oxidation: If the reaction used Cu(I), stir the open reaction mixture for 15 minutes to allow air oxidation to Cu(II). Cu(II) complexes are generally more labile and easier to extract into aqueous phases than Cu(I).
-
Preparation: Prepare a 1:1 (v/v) mixture of saturated aqueous
and concentrated (approx. 28%). -
Wash: Add the aqueous mixture to your organic phase (typically EtOAc or DCM) in a 1:1 ratio.
-
Agitation: Shake vigorously. The aqueous layer should turn deep royal blue .
-
Repetition: Repeat until the aqueous layer is colorless.
Troubleshooting:
-
Issue: "My product is precipitating during the wash."
-
Fix: Ethynylpyridines can form salts. Ensure the aqueous layer is basic (pH > 9) to keep the pyridine deprotonated and in the organic phase.
Protocol B: The EDTA Chelation (High Affinity)
For stubborn Pyridine-Cu complexes where ammonia fails, Ethylenediaminetetraacetic acid (EDTA) is the gold standard due to the chelate effect (hexadentate ligand).
Step-by-Step:
-
Preparation: Prepare a 0.1 M disodium EDTA solution.
-
pH Adjustment: Adjust the aqueous solution to pH 8–9 using NaOH.
-
Why? EDTA is most effective when fully deprotonated (
), but high pH might hydrolyze sensitive esters. pH 8 is the sweet spot for pyridine stability and EDTA efficacy.
-
-
Contact Time: Stir the organic and aqueous layers vigorously for 30 minutes . Mere shaking is often insufficient to overcome the kinetic barrier of ligand exchange.
Module 2: Solid-Supported Scavengers (Polishing < 100 ppm)
User Scenario: Aqueous workup is done, but ICP-MS shows 250 ppm Cu. The product needs to meet API specs (< 20 ppm).
Solid-supported scavengers (functionalized silica) are superior here because they do not require liquid-liquid extraction, avoiding emulsion formation common with pyridines.
Scavenger Selection Guide
| Functional Group | Trade Names (Examples) | Affinity Mechanism | Best For |
| Thiol (-SH) | SiliaMetS® Thiol, QuadraPure™ TU | Soft-Soft interaction (HSAB theory) | Cu(I) and Cu(II) . Best general purpose. |
| Thiourea | SiliaMetS® Thiourea | Chelation | High selectivity for Cu in the presence of Pd. |
| Imidazole | QuadraPure™ IMDAZ | Nitrogen coordination | Specific for Cu, but may compete with product pyridine. |
| TMT | Trimercaptotriazine | Precipitation | Forming insoluble Cu-TMT clusters. |
Workflow Visualization
Figure 1: Decision matrix for solid-phase scavenging based on process constraints.
Module 3: Advanced Troubleshooting (FAQ)
Q: The copper is gone, but my product is now trapped on the silica scavenger. How do I recover it?
A: This is "non-specific binding." The basic pyridine nitrogen in your product is interacting with residual silanols on the silica backbone.
-
Solution: Wash the scavenger filter cake with MeOH containing 5% Triethylamine (Et3N) or 10% Ammonia . The base competes for the silanol sites, releasing your ethynylpyridine product while the copper remains bound to the high-affinity thiol ligand.
Q: I see a persistent green tint even after EDTA washes. What is it?
A: You likely have Copper(II) Acetate dimers or a bridged ethynyl-copper species trapped in the organic lattice.
-
Solution: Perform a "Charcoal Filtration."
-
Dissolve product in warm Ethanol or Toluene.
-
Add activated carbon (10 wt% relative to product).
-
Reflux for 1 hour.
-
Filter hot through Celite.
-
Note: Carbon is excellent at adsorbing planar metal-organic complexes.
-
Q: Can I just distill my product?
A: Warning. Ethynylpyridines are thermally sensitive. Distillation can concentrate copper salts in the pot, which catalyze the decomposition (polymerization) of the alkyne, potentially leading to a rapid exotherm (runaway reaction). Always remove metals before applying high heat.
Module 4: Mechanism of Action (The "Why")
Understanding the competition between your product and the removal agent is critical for optimization.
Figure 2: The ligand exchange pathway. Success depends on the Scavenger-Cu bond being thermodynamically more stable (higher Formation Constant,
References & Regulatory Standards
-
ICH Q3D Elemental Impurities. International Council for Harmonisation. (Guideline for metal limits in API. Copper Oral Limit: 3000 µ g/day ; Parenteral: 300 µ g/day ).
-
Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Definitive text on workup protocols).
-
Phillips, S. T., et al. "SiliCycle Scavenging Solutions." Org. Process Res. Dev. (Evaluation of silica-based scavengers for Cu removal).
-
Makarycheva-Mikhailova, A. V., et al. "Copper(I) and Copper(II) complexes with ethynylpyridines." Inorganica Chimica Acta. (Structural data on the specific impurity complexes).
Validation & Comparative
1H NMR spectrum analysis of methyl 4-ethynylpyridine-2-carboxylate
The following guide provides an in-depth technical analysis for the characterization of Methyl 4-ethynylpyridine-2-carboxylate , a critical intermediate in the synthesis of functionalized pyridine scaffolds for drug discovery.
A Comparative Guide for Synthesis Verification and Purity Assessment
Part 1: Executive Summary & Strategic Context
In the development of pyridine-based pharmacophores, the introduction of an ethynyl handle at the C4 position is a pivotal transformation, often enabling subsequent "click" chemistry (CuAAC) or Sonogashira diversifications. This compound (hereafter 4-EP ) is the target product derived from the Sonogashira coupling of Methyl 4-bromopyridine-2-carboxylate (hereafter 4-BP ), followed by desilylation.
This guide moves beyond simple spectral listing. It provides a comparative analysis of the target product against its synthetic precursor (4-BP ) and the TMS-protected intermediate. This "differential diagnosis" approach is the industry standard for validating reaction completion and assessing purity.
The Core Challenge
Distinguishing the final terminal alkyne from its precursors requires precise observation of the aromatic region's subtle shifts and the diagnostic acetylenic proton. Misinterpretation often arises from solvent effects (CDCl₃ vs. DMSO-d₆) or residual silyl groups.
Part 2: Comparative NMR Analysis (Product vs. Precursor)
To validate the identity of 4-EP , one must compare it directly against the starting material (4-BP ). The structural change from a Bromine atom to an Ethynyl group induces specific electronic perturbations in the pyridine ring protons.
Theoretical & Experimental Shift Comparison
Solvent: CDCl₃ (referenced to residual CHCl₃ at 7.26 ppm)
| Proton Assignment | Methyl 4-bromopicolinate (4-BP ) | Methyl 4-ethynylpicolinate (4-EP ) | Diagnostic Change (Δδ) | Mechanistic Insight |
| H3 (d, J~1.5 Hz) | ~8.25 ppm | ~8.15 ppm | -0.10 ppm (Shielding) | The ethynyl group is less electron-withdrawing by induction than Br, causing a slight upfield shift. |
| H5 (dd, J~5.0, 1.5 Hz) | ~7.65 ppm | ~7.50 ppm | -0.15 ppm (Shielding) | Similar shielding effect observed at the C5 position. |
| H6 (d, J~5.0 Hz) | ~8.65 ppm | ~8.75 ppm | +0.10 ppm (Deshielding) | Anisotropy of the alkyne cone may slightly deshield the ortho-nitrogen proton. |
| -COOCH₃ (s) | ~4.02 ppm | ~4.02 ppm | No Change | The ester is electronically insulated from the C4 substitution. |
| -C≡C-H (s) | ABSENT | ~3.35 ppm | APPEARANCE | Primary Confirmation: Diagnostic singlet for terminal alkyne. |
| -Si(CH₃)₃ (s) | ABSENT | ABSENT | N/A | If a peak appears at ~0.25 ppm, deprotection is incomplete. |
Solvent Selection: CDCl₃ vs. DMSO-d₆
The choice of solvent critically impacts resolution and chemical shift stability.
-
CDCl₃ (Chloroform-d):
-
Pros: Excellent solubility for ester-functionalized pyridines; sharp lines; standard for publication.
-
Cons: Acidic alkyne proton (~3.35 ppm) can broaden due to exchange if traces of water/acid are present.
-
-
DMSO-d₆ (Dimethyl sulfoxide-d6):
-
Pros: Prevents exchange broadening of the alkyne proton (shifts to ~4.6-4.8 ppm due to H-bonding with solvent).
-
Cons: Strong solvent peak (2.50 ppm) and water peak (3.33 ppm) can obscure key regions if the sample is wet.
-
Recommendation: Use CDCl₃ for routine purity checks. Use DMSO-d₆ only if the acetylenic proton integration is ambiguous in chloroform.
-
Part 3: Experimental Protocol
This protocol ensures high-resolution data suitable for IND filings or patent applications.
Sample Preparation Workflow
-
Mass: Weigh 5.0 – 10.0 mg of the dried solid product.
-
Note: Ensure the sample is free of paramagnetic impurities (Cu catalyst residues from Sonogashira) which cause line broadening.
-
-
Solvent: Add 0.6 mL of high-quality CDCl₃ (99.8% D, with 0.03% v/v TMS).
-
Filtration: If the solution is cloudy (salt residues), filter through a small plug of glass wool directly into the NMR tube.
-
Tube: Use a precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition.
-
Number of Scans (NS): 16 (sufficient for >5 mg); increase to 64 for <2 mg.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The acetylenic proton (C≡C-H) and isolated aromatic protons often have long T1 relaxation times. A short D1 (<1s) will lead to under-integration of the diagnostic alkyne peak, falsely suggesting low purity.
-
-
Spectral Width: -2 to 12 ppm.
Part 4: Visualization & Logic Flow
The following diagram illustrates the logical workflow for assigning the spectrum and verifying the synthesis from the precursor.
Figure 1: Decision tree for the structural verification of this compound via 1H NMR.
Part 5: Troubleshooting & Self-Validation
Issue: The integration of the alkyne proton (3.35 ppm) is 0.6H instead of 1.0H.
-
Cause 1: Relaxation Delay. As noted in Protocol 3.2, the T1 of terminal alkynes is long. Re-run with D1 = 10s.
-
Cause 2: Deuterium Exchange. If the CDCl₃ is old/acidic or contains D₂O, the proton may exchange. Dry the sample and use fresh solvent.
Issue: Broadening of aromatic peaks.
-
Cause: Paramagnetic Copper. Residual Cu catalyst from the Sonogashira coupling coordinates to the pyridine nitrogen.
-
Solution: Wash the organic layer with aqueous EDTA or NH₄OH/NH₄Cl during workup to sequester copper before NMR analysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift tables and substituent effects).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Context for the synthesis of ethynyl pyridines). [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 4-ethynylpyridine-2-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Methyl 4-ethynylpyridine-2-carboxylate, a compound of interest, requires meticulous handling due to the combined hazards associated with its pyridine core and terminal alkyne functionality. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.
Hazard Assessment: A Synthesis of Structural Dangers
-
Pyridine Derivatives: Pyridine and its analogues are known for their characteristic pungent odor and are classified as flammable, toxic liquids.[1] Exposure can cause skin and respiratory irritation, with potential for more severe health effects such as dizziness, headache, and nausea upon prolonged or repeated exposure.[1][2] They can be absorbed through the skin, making dermal protection a critical consideration.[3]
-
Terminal Alkynes (Ethynyl Compounds): The ethynyl group introduces a risk of flammability and potential for explosive decomposition under certain conditions, particularly in the presence of certain metals or upon heating.[4][5] Compounds containing this functional group may also cause skin, eye, and respiratory irritation.[5][6]
Based on this analysis, this compound should be treated as a hazardous substance with potential for skin and eye irritation, respiratory tract irritation, and flammability. The precautionary principle dictates that in the absence of specific toxicological data, stringent safety measures are necessary.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[7] | Protects against splashes of the chemical and potential airborne particles, which could cause serious eye irritation.[6][8] |
| Hand Protection | Nitrile or neoprene gloves.[2] Butyl rubber gloves are also a good alternative.[3] | Provides a chemical-resistant barrier to prevent skin contact. Pyridine-based compounds can be absorbed through the skin.[3] It is crucial to change gloves immediately if they become contaminated.[7] |
| Body Protection | A fully buttoned lab coat worn over full-length clothing.[9] A chemical-resistant apron is also recommended. | Prevents contamination of personal clothing and minimizes skin exposure to spills.[7] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the solid powder outside of a fume hood, if aerosolization is possible, or if the characteristic pyridine odor is detected, indicating potential inhalation exposure.[7] |
Diagram: Hierarchy of Controls
The following diagram illustrates the hierarchy of controls, emphasizing that PPE is the final line of defense after engineering and administrative controls have been implemented.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Weighing:
-
Engineering Control: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Pre-Handling Check: Before beginning work, ensure that all necessary PPE is correctly donned.[7] An emergency eyewash station and safety shower must be readily accessible.[3]
-
Material Handling: Use dedicated and clearly labeled spatulas and weighing boats. Handle the compound gently to avoid creating dust.[7]
2. Solution Preparation:
-
Solvent Addition: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[7]
-
Container Management: Keep the container covered as much as possible during the dissolution process.[7]
3. During the Experiment:
-
Labeling: Clearly label all containers with the chemical name and any known hazards.[2]
-
Work Area: Keep the work area clean and organized. Avoid working alone, and ensure a colleague is aware of the experiment being conducted.[7]
4. Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.[7]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[7]
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7]
Disposal Plan: Responsible Management of Hazardous Waste
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing boats, gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7][10]
-
Disposal Method: The universally recommended and safest method for the disposal of pyridine-based waste is through a licensed hazardous waste disposal company.[11] Incineration is a common disposal method for this type of chemical waste.[10][11]
-
Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][11]
Diagram: Waste Disposal Workflow
Emergency Procedures: Preparedness is Key
Accidents can happen even with the best precautions. Knowing the correct first aid measures is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids, and seek medical attention.[3][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Spills: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[7] Collect the absorbent material into a sealed container for hazardous waste disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[11]
By integrating these safety protocols into your laboratory workflow, you can handle this compound with the confidence that comes from a deep understanding of its potential hazards and the measures required to mitigate them.
References
-
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
Rexarc. (n.d.). Importance of PPE in Acetylene Plants. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
